2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline
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Overview
Description
2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydride (NaH). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline rings .
Scientific Research Applications
2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to probe biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Quinolinyl-pyrrolidine
- Oxolane-substituted quinolines
Uniqueness
What sets 2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline apart is its unique combination of the quinoline core with both pyrrolidine and oxolane rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-12-15(16-6-2-3-7-17(16)20-14)13-21-10-4-8-18(21)19-9-5-11-22-19/h2-3,6-7,12,18-19H,4-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDOBIAFNJPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3CCCC3C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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